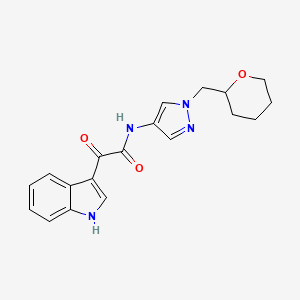

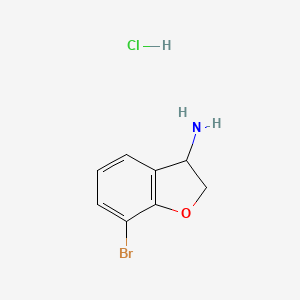

(2-((3-氯苄基)硫代)-4,5-二氢-1H-咪唑-1-基)(3-(2-氯苯基)-5-甲基异恶唑-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone" is a complex molecule that may have potential biological activity due to the presence of several pharmacophoric features such as the imidazole ring, isoxazole moiety, and chlorinated aromatic systems. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related compounds, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of core heterocyclic structures followed by various functionalization reactions. For instance, the synthesis of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones involves a four-step process aimed at obtaining inhibitors of type III secretion in Gram-negative bacteria . Similarly, novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized by reacting 2-(aryl)-1H-imidazoles with substituted benzoyl chlorides . These methods suggest that the synthesis of the compound would likely involve the formation of the imidazole and isoxazole rings followed by the introduction of the methanone group and subsequent chlorination and alkylation steps.

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic rings, such as imidazole and isoxazole, which are known to contribute to the biological activity of molecules. The presence of chlorinated aromatic rings could influence the compound's electronic properties and its ability to interact with biological targets. The synthesis of related compounds, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, involves the formation of C-N bonds, which are crucial for the stability and reactivity of the compound .

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by its functional groups. The imidazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and coordination with metal ions. The chlorinated aromatic rings could undergo further electrophilic aromatic substitution reactions. The thioether linkage might be susceptible to oxidation or alkylation, providing a route for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heterocycles and aromatic systems suggests that the compound would exhibit significant aromaticity, which could affect its solubility and stability. The chlorinated rings might increase the compound's lipophilicity, potentially influencing its ability to cross biological membranes. The compound's reactivity and interactions with biological targets could be predicted by analyzing the properties of similar compounds, such as the novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones, which were characterized by spectral analysis and evaluated for their antibacterial properties .

科学研究应用

合成与表征

研究人员对新型噻吩并[2,3-b]噻吩衍生物的合成进行了研究,展示了一种方便快捷的合成方法,其中包含噻吩-[2,3-b]噻吩部分。本研究说明了此类化合物的化学多功能性和在各个领域进一步功能化和应用的潜力 (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).

抗氧化活性

合成了一系列具有噻唑部分的脲、硫脲和硒脲衍生物,并评估了它们的体外抗氧化活性。研究重点介绍了含有硒脲官能团和卤素基团的化合物,这些化合物表现出强大的抗氧化活性,表明这些化合物具有针对氧化应激的治疗和保护潜力 (Reddy 等人,2015).

对含硫和含氧亲核试剂的反应性

研究了某些甲酮衍生物对含硫和含氧亲核试剂的反应性,从而深入了解了这些化合物的功能化。这项研究为进一步的化学改性和应用开辟了途径,以开发具有特定性质的新型分子 (Pouzet 等人,1998).

对接研究和抗菌活性

对接研究已被用来了解新型化合物的抗菌活性,包括与所讨论化合物相似的化合物。这些研究有助于识别抗菌剂的潜在靶标,并可以指导设计具有增强抗菌特性的新化合物 (Shahana & Yardily, 2020).

发光传感和农药去除

由噻吩官能化二羧酸构建的金属有机骨架 (MOF) 在发光传感和去除农药方面显示出前景。本研究重点介绍了此类化合物的环境应用,展示了它们在检测和去除有害物质方面的潜力 (Zhao 等人,2017).

属性

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N3O2S/c1-13-18(19(25-28-13)16-7-2-3-8-17(16)23)20(27)26-10-9-24-21(26)29-12-14-5-4-6-15(22)11-14/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSSJXBGXNLPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)

![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)

![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)

![5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2522346.png)

![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)